

Thifensulfuron-methyl: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thifensulfuron methyl

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Introduction

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in various crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of the essential amino acids valine and isoleucine in plants. This technical guide provides an in-depth overview of the discovery and the detailed chemical synthesis pathway of thifensulfuron-methyl, including experimental protocols and quantitative data.

Discovery and Development

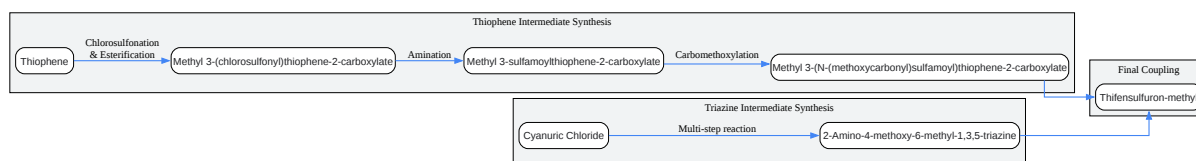
Thifensulfuron-methyl was discovered by G. Levitt and developed by E. I. Du Pont De Nemours and Company (DuPont). The initial patents for this compound were filed in the early 1980s, with European Patent EP 30142 and U.S. Patent 4,481,029 being the key publications describing its invention.^[1] The herbicide was first reported in scientific literature in 1985 and received its first commercial approvals in 1988.^[2] It has been marketed under various trade names, including Pinnacle®, Harmony®, and Refine®.^{[1][3][4]}

Milestone	Details	Reference(s)
Inventor	G. Levitt	[1]
Original Assignee	E. I. Du Pont De Nemours and Company (DuPont)	[1][4]
Key Patents	EP 30142, US 4481029	[1]
Year of Patent (US)	1984	[1]
First Reported	1985	[2]
First Approvals	1988	[2]
Manufacturer's Code	DPX-M6316	[1]
Common Trademarks	Pinnacle®, Harmony®, Refine®	[1][3][4]

Chemical Synthesis Pathway

The synthesis of thifensulfuron-methyl is a multi-step process that involves the preparation of two key intermediates: a substituted thiophene sulfonamide and a substituted triazine amine, followed by their coupling to form the final sulfonylurea bridge.[2] The amorphous form of thifensulfuron-methyl is typically prepared according to the methods described in U.S. Patent 4,481,029.

Overall Synthesis Scheme



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Caption: Overall synthesis pathway of Thifensulfuron-methyl.

Step 1: Synthesis of Thiophene Intermediates

The synthesis of the key thiophene intermediate, methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate, proceeds through several steps.

This intermediate is synthesized from a thiophene precursor through chlorosulfonation and esterification.

Experimental Protocol: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is reacted with ammonia to yield methyl 3-sulfamoylthiophene-2-carboxylate.

- Reactants: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Ammonia.
- Solvent: Chloroform.
- Procedure: Ammonia gas is passed through a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in absolute chloroform at room temperature until the mixture is alkaline. The mixture is stirred for an additional 30 minutes. The ammonium chloride byproduct is extracted with water, and the organic phase is dried and evaporated to yield the product.

- Yield: Approximately 65-80%.

The sulfonamide is then reacted with a source of the methoxycarbonyl group to form the N-acylated sulfonamide.

Step 2: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This triazine intermediate is crucial for the formation of the sulfonylurea bridge. It can be synthesized via a one-pot method from cyanuric chloride.

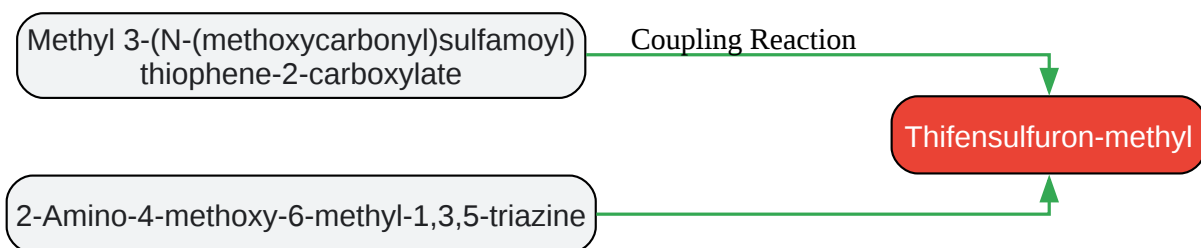
Experimental Protocol (One-pot method):

- Cyanuric chloride reacts with dimethyl malonate in the presence of a base and a solvent.
- The resulting compound is then reacted with ammonia water.
- The product from the previous step is treated with sodium hydroxide in methanol, followed by hydrolysis and decarboxylation with hydrochloric acid to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Parameter	Value
Purity of Product	>98%
Overall Yield	~80%

Step 3: Final Coupling to Thifensulfuron-methyl

The final step involves the coupling of the thiophene and triazine intermediates.



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Caption: Final coupling reaction in the synthesis of Thifensulfuron-methyl.

Experimental Protocol:

- Reactants: 2-amino-4-methoxy-6-methyl-1,3,5-triazine and methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.
- Solvent: Anhydrous methylene chloride.
- Procedure: To a solution of 2.3 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 30 ml of anhydrous methylene chloride, 4.5 g of methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate is added with stirring. The mixture is heated to its boiling point, then allowed to cool and stirred at ambient temperature for sixteen hours. The resulting solid product is collected by filtration.

Quantitative Data Summary

Synthesis Step	Key Reactants	Key Product	Reported Yield
Step 1b	Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Ammonia	Methyl 3-sulfamoylthiophene-2-carboxylate	65-80%
Step 2	Cyanuric chloride, Dimethyl malonate, Ammonia	2-Amino-4-methoxy-6-methyl-1,3,5-triazine	~80%
Step 3	Thiophene intermediate, Triazine intermediate	Thifensulfuron-methyl	Not specified in the provided search results.

Physicochemical Properties of Thifensulfuron-methyl

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₃ N ₅ O ₆ S ₂	[1]
Molecular Weight	387.39 g/mol	[1]
Appearance	White solid	[1]
Melting Point	186 °C	[1]
pKa (25 °C)	4.0	[1]
Water Solubility (25 °C)	24 mg/L (pH 4), 260 mg/L (pH 5), 2400 mg/L (pH 6)	[1]
Vapor Pressure (25 °C)	2.7 x 10 ⁻⁶ mmHg	[1]

Conclusion

This technical guide has outlined the discovery and detailed synthesis of the herbicide thifensulfuron-methyl. The synthesis is a well-established multi-step process involving the preparation of key thiophene and triazine intermediates, followed by a final coupling reaction. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and yields may continue to be an area of interest.

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